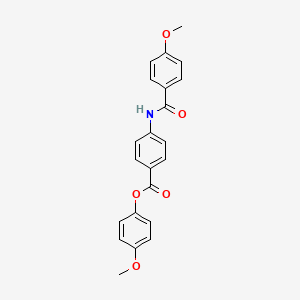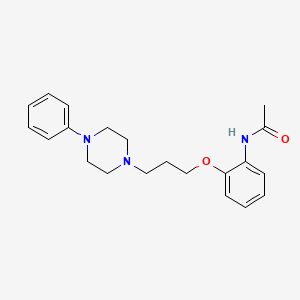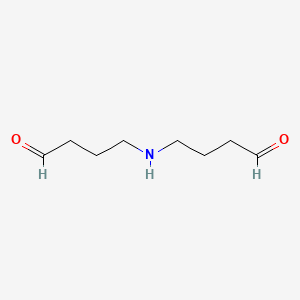
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate is a complex organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a cyano group, a pentyl chain, a chloro group, and a hexyloxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 3-chloro-4-(hexyloxy)benzoic acid with 2-cyano-4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted aromatic compounds, carboxylic acids, amides, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-4-pentylphenyl 3-chloro-4-(methoxy)benzoate
- 2-Cyano-4-pentylphenyl 3-chloro-4-(ethoxy)benzoate
- 2-Cyano-4-pentylphenyl 3-chloro-4-(propoxy)benzoate
Uniqueness
2-Cyano-4-pentylphenyl 3-chloro-4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
89331-96-4 |
|---|---|
Molekularformel |
C25H30ClNO3 |
Molekulargewicht |
428.0 g/mol |
IUPAC-Name |
(2-cyano-4-pentylphenyl) 3-chloro-4-hexoxybenzoate |
InChI |
InChI=1S/C25H30ClNO3/c1-3-5-7-9-15-29-24-14-12-20(17-22(24)26)25(28)30-23-13-11-19(10-8-6-4-2)16-21(23)18-27/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI-Schlüssel |
YYXXYAKVYGYYDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCCCC)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
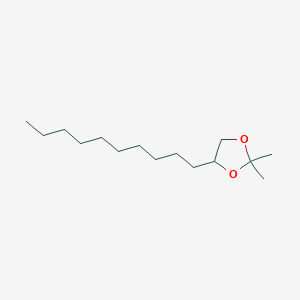
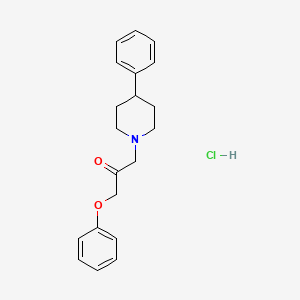
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
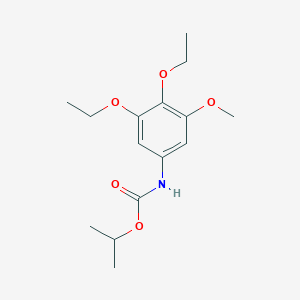
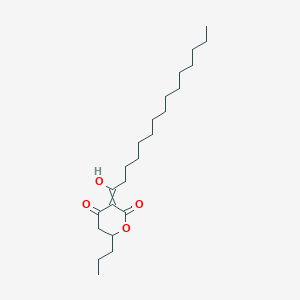
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
